molecular formula C12H17BrN2O B13585938 3-Bromo-2-(piperazin-1-ylmethyl)phenol

3-Bromo-2-(piperazin-1-ylmethyl)phenol

Cat. No.: B13585938
M. Wt: 285.18 g/mol
InChI Key: FUKJLMCLTUZPPJ-UHFFFAOYSA-N
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Description

1-[(2-bromo-6-methoxyphenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-bromo-6-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-6-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-6-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

1-[(2-bromo-6-methoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine
  • 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine
  • 1-[(2-iodo-6-methoxyphenyl)methyl]piperazine

Uniqueness

1-[(2-bromo-6-methoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(2-bromo-6-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

FUKJLMCLTUZPPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)CN2CCNCC2

Origin of Product

United States

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